N-allyl-2-bromobenzamide
Description
Foundational Significance within Substituted Benzamide (B126) Chemistry
Substituted benzamides are a class of organic compounds recognized for their wide range of applications. The presence of both a bromine atom and an allyl group on the N-allyl-2-bromobenzamide molecule provides two reactive sites, allowing for a variety of chemical transformations. ontosight.ai
The core of the molecule is a benzamide group, which consists of a benzene (B151609) ring attached to an amide functional group. nist.govnih.gov In this compound, a bromine atom is attached to the second carbon atom of the benzene ring (the ortho-position), and an allyl group is attached to the nitrogen atom of the amide. uni.lu This specific arrangement of atoms and functional groups is key to its chemical reactivity.
The chemical properties of this compound are presented in the table below:
| Property | Value |
| Molecular Formula | C10H10BrNO |
| Molecular Weight | 240.10 g/mol |
| IUPAC Name | 2-bromo-N-(prop-2-en-1-yl)benzamide |
| SMILES | C=CCNC(=O)C1=CC=CC=C1Br |
| InChI | InChI=1S/C10H10BrNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13) |
The bromine atom on the benzene ring is a particularly useful feature. It can be replaced by other atoms or groups through various chemical reactions, such as palladium-catalyzed cross-coupling reactions. This allows chemists to introduce a wide range of functionalities at this position, leading to a diverse array of substituted benzamide derivatives.
Role as a Versatile Precursor in Heterocyclic Synthesis
Perhaps the most significant application of this compound is as a starting material for the synthesis of heterocyclic compounds. These are cyclic compounds containing atoms of at least two different elements in their rings.
A key reaction involving this compound is the intramolecular Heck reaction. researchgate.net In this reaction, the palladium catalyst facilitates the formation of a new carbon-carbon bond between the benzene ring and the allyl group. researchgate.net This process leads to the formation of a new ring, creating a heterocyclic system. Specifically, it can be used to synthesize 4-methyleneisoquinolinone derivatives. researchgate.net
These 4-methyleneisoquinolinone intermediates are themselves valuable, as they can undergo further reactions, such as 1,3-dipolar cycloadditions, to construct more complex spiro-isoquinolinone structures. researchgate.net This tandem approach, involving an intramolecular Heck reaction followed by a cycloaddition, provides an efficient route to novel five-membered heterocyclic rings. researchgate.net
The versatility of this compound is further highlighted by its use in the synthesis of other important heterocyclic structures. For instance, it serves as a precursor for phenanthridinones through palladium-catalyzed annulation reactions involving arynes. nih.gov This method allows for the simultaneous formation of both a carbon-carbon and a carbon-nitrogen bond, efficiently constructing the phenanthridinone core. nih.gov
The reactions mentioned are summarized in the table below:
| Reaction Type | Reactants | Products | Significance |
| Intramolecular Heck Reaction | This compound, Pd(OAc)2, PPh3, Cs2CO3 | 4-methyleneisoquinolinones | Forms a key intermediate for further synthesis. researchgate.net |
| 1,3-Dipolar Cycloaddition | 4-methyleneisoquinolinone, Nitrile Oxide | Spiro-isoquinolinones | Creates complex, five-membered heterocyclic rings. researchgate.net |
| Palladium-Catalyzed Annulation | This compound, Aryne Precursor, Pd Catalyst | Phenanthridinones | Efficiently constructs the phenanthridinone ring system. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-prop-2-enylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPCKVGSJHMNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364548 | |
| Record name | Benzamide, 2-bromo-N-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88229-24-7 | |
| Record name | Benzamide, 2-bromo-N-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ALLYL-2-BROMOBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Allyl 2 Bromobenzamide
Direct Amide Bond Formation
The most common and straightforward method for synthesizing N-allyl-2-bromobenzamide is through the direct formation of an amide bond between a 2-bromobenzoic acid derivative and allylamine (B125299).
Condensation of 2-Bromobenzoyl Chloride with Allylamine
The classical and widely used approach for synthesizing this compound involves the acylation of allylamine with 2-bromobenzoyl chloride. researchgate.netuni-marburg.de This reaction, a type of nucleophilic acyl substitution, is typically performed under Schotten-Baumann conditions. In this procedure, allylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. An organic base, most commonly triethylamine (B128534) (TEA), is added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. researchgate.net
The reaction is generally initiated at a reduced temperature (0 °C) to control the initial exothermic reaction, and then allowed to proceed for a period ranging from a few hours to overnight. researchgate.netuni-marburg.de The choice of solvent can vary, with dichloromethane (B109758) (DCM) and dimethylformamide (DMF) being common options. researchgate.netuni-marburg.de For example, one procedure describes the dropwise addition of 2-bromobenzoyl chloride to a solution of allylamine and triethylamine in DMF at 0 °C, with the reaction being complete within 2 hours. researchgate.net Another reported method utilizes DCM as the solvent, with the reaction mixture stirred overnight at ambient temperature. uni-marburg.de
Interactive Data Table: Reaction Conditions for this compound Synthesis
| Parameter | Condition 1 | Condition 2 |
| Amine | Allylamine | Allylamine |
| Acylating Agent | 2-Bromobenzoyl Chloride | 2-Bromobenzoyl Chloride |
| Base | Triethylamine (TEA) researchgate.net | Triethylamine (TEA) uni-marburg.de |
| Solvent | Dimethylformamide (DMF) researchgate.net | Dichloromethane (DCM) uni-marburg.de |
| Temperature | 0 °C to ambient researchgate.net | 0 °C to ambient uni-marburg.de |
| Duration | 2 hours researchgate.net | Overnight uni-marburg.de |
Optimization of Reaction Conditions for Amide Synthesis
While the reaction between 2-bromobenzoyl chloride and allylamine is generally efficient, optimization can be pursued to improve yields, simplify purification, or avoid the use of sensitive reagents like acid chlorides. A key alternative strategy involves the direct coupling of 2-bromobenzoic acid with allylamine using a peptide coupling agent. This approach circumvents the need to prepare the acid chloride in a separate step. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), often used in combination with an activating agent like 4-(dimethylamino)pyridine (DMAP), can facilitate the amide bond formation under mild conditions. beilstein-journals.org
The choice of the halogen on the aromatic ring of the precursor is another consideration, particularly if the resulting N-allyl-2-halobenzamide is intended for use in subsequent transition metal-catalyzed reactions. While this compound is a common substrate, its 2-iodo analog can exhibit higher reactivity in certain catalytic cycles, such as palladium- or copper-catalyzed cyclizations, potentially leading to shorter reaction times or milder conditions for downstream applications. acs.org Conversely, the 2-chloro analog is typically less reactive. acs.org The selection of the optimal halide therefore represents a trade-off between the cost and stability of the starting material and its reactivity in further synthetic steps.
Interactive Data Table: Comparison of Direct Amidation Methods
| Method | Acid Derivative | Coupling/Activating Agents | Key Features |
| Acid Chloride | 2-Bromobenzoyl Chloride | Triethylamine (Base) researchgate.netuni-marburg.de | High reactivity; often high yield; requires preparation of the acid chloride. |
| Carbodiimide (B86325) Coupling | 2-Bromobenzoic Acid | EDC, DMAP beilstein-journals.org | Milder conditions; avoids handling acid chlorides; uses stoichiometric activating agents. |
Precursor Modifications and Derivatizations
The versatility of the amide formation reaction allows for the synthesis of a wide range of derivatives by modifying the structures of the precursors. This can be done to tune the electronic or steric properties of the final product or to introduce additional functional groups for subsequent transformations.
One common modification involves the use of N-substituted allylamines. For instance, reacting 2-bromobenzoyl chloride with various N-alkyl-allylamines yields the corresponding N-allyl-N-alkyl-2-bromobenzamides. researchgate.net This modification can be crucial for controlling the regioselectivity of subsequent cyclization reactions or for building more complex molecular scaffolds.
Furthermore, the aromatic portion of the molecule can be altered. The same fundamental condensation chemistry can be applied to other substituted benzoyl chlorides, such as 4-bromobenzoyl chloride, to produce isomeric products like N-allyl-4-bromobenzamide. uni-marburg.de Research into related palladium-catalyzed reactions has shown that the benzamide (B126) ring is tolerant of a variety of substituents, including both electron-donating (e.g., methoxy) and electron-withdrawing groups, which allows for the synthesis of a diverse library of related amides. nih.gov
More advanced strategies can assemble the core amide structure as part of a multi-component reaction. For example, the Ugi reaction has been used to prepare related N-propargyl-2-bromobenzamide derivatives, demonstrating how complex amides can be formed in a single step from multiple precursors. doi.org While not a direct synthesis of this compound, this illustrates a powerful derivatization approach for creating structurally diverse amide precursors.
Transition Metal Catalyzed Transformations of N Allyl 2 Bromobenzamide
Palladium-Catalyzed Reactions
Palladium catalysts are highly effective in promoting a variety of transformations involving N-allyl-2-bromobenzamide, primarily through intramolecular cyclization pathways and reactions that proceed via aryne intermediates. These reactions offer efficient routes to valuable nitrogen-containing heterocyclic compounds.
Intramolecular cyclization of this compound and its derivatives is a powerful strategy for the synthesis of isoquinolinone-based structures. The palladium-catalyzed Heck reaction is a cornerstone of this approach, enabling the formation of a new carbon-carbon bond to construct the heterocyclic ring.
The intramolecular Heck reaction of N-allyl-2-bromobenzamides provides a direct route to 4-methyleneisoquinolinone derivatives. researchgate.net This annulation process involves the palladium-catalyzed coupling of the aryl bromide with the tethered allyl group. The reaction typically employs a palladium(II) acetate (B1210297) catalyst in the presence of a phosphine (B1218219) ligand and a base. The choice of reaction conditions, including the ligand and base, can influence the efficiency and outcome of the cyclization.
A general procedure involves treating N-allyl-N-alkyl-2-bromobenzamides with a catalytic amount of palladium(II) acetate, a phosphine ligand like triphenylphosphine, and a base such as cesium carbonate in a suitable solvent like DMF at elevated temperatures. researchgate.net This reaction leads to the formation of the corresponding 4-methyleneisoquinolinone derivatives.
Table 1: Representative Conditions for Heck-Type Annulation
| Catalyst | Ligand | Base | Solvent | Temperature |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMF | 120 °C |
This table presents typical conditions for the palladium-catalyzed intramolecular Heck-type annulation of N-allyl-2-bromobenzamides.
The synthetic utility of the intramolecular Heck reaction of N-allyl-2-bromobenzamides can be significantly expanded by integrating it into tandem or sequential processes. A notable example is the one-pot synthesis of spiro-isoquinolinones, which combines an intramolecular Heck reaction with an intermolecular 1,3-dipolar cycloaddition. researchgate.net
The synthesis of spiro-isoquinolinones from this compound derivatives highlights the power of palladium-catalyzed tandem reactions. researchgate.net The key step is the intramolecular Heck reaction that forms a 4-methyleneisoquinolinone intermediate. This intermediate possesses a reactive exocyclic C-C double bond that is susceptible to cycloaddition reactions. researchgate.net
By employing a 1,3-dipolar cycloaddition as the subsequent step, a five-membered heterocyclic ring can be spiro-annulated at the C4 position of the isoquinolinone core. researchgate.net For instance, the reaction of the in situ-generated 4-methyleneisoquinolinone with a nitrile oxide affords spiro[isoquinolinone-isoxazoline] derivatives. researchgate.net This method provides an efficient pathway to novel spiro-heterocyclic compounds that are of interest for their potential biological activities. researchgate.net
Table 2: Synthesis of Spiro[isoquinolinone-5-4′-isoxazoline] Derivatives via a One-Pot Sequential Reaction
| Amine Substrate | 1,3-Dipole Precursor | Overall Yield |
| Allylamine (B125299) | p-methoxybenzonitrile oxide precursor | 45-65% |
This table summarizes the synthesis of spiro-isoquinolinones through a tandem intramolecular Heck reaction and 1,3-dipolar cycloaddition, demonstrating the typical yield range. researchgate.net
Palladium catalysis can also be utilized to mediate the reaction of this compound with highly reactive aryne intermediates. This strategy opens up pathways to different classes of nitrogen-containing polycyclic aromatic compounds.
A novel and efficient method for the synthesis of N-substituted phenanthridinones involves the palladium-catalyzed annulation of arynes with ortho-halobenzamides, including this compound. nih.govnih.govsorbonne-universite.fr In this reaction, both a C-C and a C-N bond are formed in a single step, leading to the construction of the phenanthridinone ring system. nih.govnih.gov
The reaction typically involves an aryne precursor, such as an o-(trimethylsilyl)aryl triflate, which generates the aryne in situ upon treatment with a fluoride (B91410) source like cesium fluoride. nih.gov The palladium catalyst, often in the form of palladium(II) acetate with a phosphine ligand like 1,2-bis(diphenylphosphino)methane (dppm), facilitates the annulation of the aryne by the this compound. nih.gov This method is tolerant of a variety of functional groups and provides access to a diverse range of substituted phenanthridinones in good yields. nih.govresearchgate.net The reaction is generally carried out in a mixed solvent system, such as toluene (B28343) and acetonitrile (B52724), at elevated temperatures. nih.gov
Table 3: Palladium-Catalyzed Annulation of N-ethyl-2-bromobenzamide with Benzyne (B1209423)
| Palladium Catalyst | Ligand | Fluoride Source | Additive | Solvent | Temperature | Yield of Phenanthridinone |
| Pd(OAc)₂ (5 mol %) | dppm (10 mol %) | CsF (5.0 equiv) | Na₂CO₃ (1.0 equiv) | Toluene/MeCN (4:1) | 110 °C | Good |
This table presents optimized conditions for the palladium-catalyzed synthesis of an N-substituted phenanthridinone from a 2-bromobenzamide (B1207801) and a benzyne precursor. nih.gov
Reactions Involving Aryne Intermediates
Influence of N-Allyl Substitution on Reaction Efficiency and Selectivity
The presence of the N-allyl group on the benzamide (B126) scaffold plays a crucial role in directing the course and influencing the efficiency of transition metal-catalyzed reactions. This substituent can participate directly in the reaction sequence or exert electronic and steric effects that modulate the reactivity of the molecule.
In the context of palladium-catalyzed annulations, the nature of the N-substituent is a determining factor for reaction success. Studies on the palladium-catalyzed annulation of arynes with various ortho-halobenzamides have shown that while N-alkyl and N-benzyl groups generally lead to excellent yields of the corresponding phenanthridinone products, the presence of an N-allyl group can complicate the reaction. For instance, in one study, the reaction of this compound with an aryne precursor resulted in a lower yield and a more complex reaction mixture as observed by thin-layer chromatography, when compared to its N-ethyl counterpart nih.gov. This suggests that the allyl group may introduce alternative reaction pathways or side reactions, possibly through its coordination to the palladium center, thereby reducing the efficiency of the desired annulation pathway.
The reactivity of the allyl group itself under palladium catalysis is well-established and can lead to the formation of π-allyl palladium intermediates. These intermediates can be pivotal in directing the stereoselectivity and regioselectivity of subsequent bond-forming events mdpi.comlibretexts.org. The interplay between the desired cyclization involving the aryl bromide and potential competing reactions involving the N-allyl group is a key consideration in designing synthetic strategies with this substrate. The choice of ligands, reaction conditions, and the specific catalytic cycle (e.g., neutral vs. cationic pathway in Heck reactions) can be tuned to favor one reaction manifold over another, thereby controlling the final product distribution libretexts.orgmdpi.com. For intramolecular Heck reactions, the entropic advantage often leads to higher efficiency compared to intermolecular versions libretexts.org.
Domino and Cascade Cyclization Reactions
This compound is an ideal substrate for domino and cascade reactions, where multiple bonds are formed in a single synthetic operation. These processes offer a highly efficient route to complex molecular architectures from simple starting materials, minimizing waste and purification steps.
Formation of Indolone-Fused Isoindolinone Rings via Double Heck Reactions of N-Allyl Dihalobenzamides
A powerful strategy for the rapid construction of polycyclic systems is the double Heck reaction. While a specific example starting directly from this compound to form an indolone-fused isoindolinone is not prominently documented, the principle has been demonstrated with closely related substrates. For instance, the synthesis of indolone-fused isoindolinone rings has been achieved starting from dihalo N-allyl substituted N-arylbenzamide derivatives. This transformation relies on the differential reactivity of the two halogen atoms on the aromatic rings towards the palladium catalyst.
The general approach involves a sequential intramolecular Heck reaction. The first cyclization would form an initial heterocyclic ring, and the second Heck reaction would then construct the fused ring system. The success of such a cascade is highly dependent on the precise control of reaction conditions to orchestrate the sequence of bond formations.
Construction of Functionalized Isoquinolinones through Strained Alkene Mediated Processes
The palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, provides a powerful method for the ortho-functionalization of aryl halides, which can be applied to the synthesis of isoquinolinones from this compound researchgate.netillinois.edunih.govrsc.orgaablocks.com. This methodology utilizes a strained alkene, typically norbornene, to facilitate a cascade process involving C-H activation and C-C/C-N bond formation.
The catalytic cycle is initiated by the oxidative addition of the aryl bromide moiety of this compound to a Pd(0) catalyst. The resulting arylpalladium(II) species undergoes migratory insertion with norbornene, followed by an intramolecular ortho-C-H activation to form a stable five-membered palladacycle intermediate. This intermediate then acts as a scaffold, directing the subsequent reaction of the allyl group. An intramolecular insertion of the allyl group into the palladium-carbon bond, followed by reductive elimination, would lead to the formation of the isoquinolinone core. The norbornene molecule is extruded at the end of the catalytic cycle nih.gov. This process allows for the construction of highly substituted aromatic systems in a single operation. While the direct application to this compound to form isoquinolinones is a logical extension, the specific conditions would need to be optimized to ensure the desired reaction pathway.
Table 1: General Conditions for Catellani-type Reactions
| Component | Typical Conditions | Reference |
| Palladium Source | Pd(OAc)₂ | nih.gov |
| Ligand | PPh₃, P(o-tol)₃, or phosphine-free | organic-chemistry.org |
| Strained Alkene | Norbornene (NBE) or derivatives | nih.gov |
| Base | K₂CO₃, Cs₂CO₃ | illinois.edu |
| Solvent | DMF, Toluene, Dioxane | nih.gov |
| Temperature | 80-120 °C | nih.gov |
Buchwald-Hartwig Addition-Elimination Strategies
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation chemistry alfa-chemistry.comorganic-chemistry.orgacs.orglibretexts.org. While typically known for intermolecular cross-coupling, intramolecular variants are powerful tools for the synthesis of nitrogen-containing heterocycles. In the context of this compound, a Buchwald-Hartwig-type cyclization can be envisioned to form a new ring system.
A potential "addition-elimination" strategy could involve an initial intramolecular Buchwald-Hartwig amination, where the amide nitrogen displaces the ortho-bromine atom via a palladium-catalyzed process. This would lead to the formation of a cyclic intermediate. The "elimination" part of the sequence could then refer to a subsequent transformation, possibly involving the allyl group, to generate the final stable heterocyclic product. The specific nature of this subsequent step would depend on the reaction conditions and the desired final structure. The choice of phosphine ligands is critical in these reactions, influencing catalyst activity and selectivity libretexts.org.
Copper-Catalyzed Reactions
While palladium catalysis dominates many transformations of aryl halides, copper catalysis offers a complementary and often more economical alternative for certain bond-forming reactions, particularly C-N and C-O bond formations.
Synthesis of Quinazolinone Derivatives
Copper-catalyzed reactions provide an efficient route to quinazolinone derivatives from 2-bromobenzamides nih.govnih.gov. These reactions typically involve the coupling of the ortho-bromobenzamide with a nitrogen source, followed by cyclization. For this compound, this would lead to the formation of N-allyl-substituted quinazolinones.
One common strategy involves the reaction of the 2-bromobenzamide with an amine or ammonia (B1221849) equivalent in the presence of a copper catalyst, often Cu(I) salts like CuI. The reaction can proceed through a tandem sequence where the copper catalyst first facilitates the amination of the aryl bromide, followed by an intramolecular cyclization with a suitable one-carbon (C1) source, such as an aldehyde or formamide, to construct the quinazolinone ring mdpi.com. The use of N-substituted o-bromobenzamides has been shown to be effective in producing 3-substituted quinazolinones mdpi.com.
Table 2: Conditions for Copper-Catalyzed Quinazolinone Synthesis from 2-Bromobenzamides
| Catalyst | Ligand | Base | Nitrogen/C1 Source | Solvent | Temperature (°C) | Reference |
| CuI | L-proline | K₂CO₃ | Formamide | DMSO | 80 | mdpi.com |
| Cu₂O | DMEDA | Cs₂CO₃ | Benzamidines | Water | 100 | nih.gov |
| CuI | None | None | Aldehydes / TMSN₃ | DMSO | 110 | nih.gov |
These copper-catalyzed methods are often characterized by their operational simplicity and tolerance of various functional groups, making them attractive for the synthesis of diverse quinazolinone libraries.
Ullmann-Type N-Arylation / Intramolecular C-H Amidation Cascades
Cyclization with Carbodiimides for 3-(Imino)isoindolin-1-ones
Other Metal-Catalyzed Methodologies
Beyond palladium and copper, other transition metals such as cobalt and ruthenium have been explored for their catalytic activity in the transformation of this compound and related compounds.
Cobalt catalysts have proven effective in the cyclization of 2-bromobenzamides with various coupling partners. As detailed in section 3.2.2, the cobalt-catalyzed reaction with carbodiimides provides a novel pathway to 3-(imino)isoindolin-1-ones. mdpi.comresearchgate.netnih.gov The mechanism is proposed to proceed through a five-membered aza-cobalacycle intermediate. mdpi.comnih.gov Furthermore, cobalt-catalyzed cyclization reactions of benzamides with alkynes have been shown to produce isoquinolones. rsc.org These studies highlight the versatility of cobalt catalysis in constructing diverse N-heterocyclic structures from benzamide precursors.
Ruthenium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis. mdpi.combeilstein-journals.org While direct studies on this compound might be limited, the potential for such transformations is strongly implied by related research. For instance, ruthenium catalysts have been successfully employed for the cyclization of N-substituted benzamides with allylic alcohols to afford 3-substituted isoindolinone derivatives. rsc.org This reaction is proposed to proceed via a five-membered ruthenacycle intermediate. rsc.org Additionally, ruthenium-catalyzed C-H functionalization of benzamides has been utilized in oxidative alkenylations and annulations. acs.org Given the presence of both the benzamide and allyl moieties in this compound, it is a promising substrate for ruthenium-catalyzed intramolecular C-H functionalization reactions, which could lead to novel heterocyclic systems.
Non Metallic and Halogenation Based Transformations
Intermolecular Halofunctionalization of N-Allyl Amides Bearing Bromobenzamide Moieties
Intermolecular halofunctionalization of alkenes is a powerful method for rapidly increasing molecular complexity. nih.gov For N-allyl amides, this process involves the addition of a halogen and a nucleophile across the double bond. A significant challenge in this area is controlling the reaction to favor intermolecular addition over the competing intramolecular cyclization (halocyclization), especially when using weakly nucleophilic partners like alcohols or water. msu.edu Research has demonstrated that catalyst-controlled regioselectivity is key to expanding the scope of these transformations to include electronically unbiased alkyl-substituted alkenes. nih.gov
Key developments in this field have shown that a single catalytic system can be proficient for various halofunctionalizations, including haloetherification, haloesterification, and halohydrin synthesis. This versatility is crucial for synthetic chemistry, allowing access to a diverse range of chiral building blocks.
Enantioselective haloetherification involves the addition of a halogen and an alcohol across an alkene in a stereocontrolled manner. For N-allyl amides with a bromobenzamide moiety, this transformation has been achieved with high levels of regio-, diastereo-, and enantioselectivity. science.gov
In a notable study, various N-allyl amides were subjected to chloroetherification conditions using a cinchona alkaloid-derived catalyst, specifically (DHQD)₂PHAL. msu.edu The reaction conditions were optimized to suppress the competing halocyclization reaction and promote the desired intermolecular pathway. msu.edu For instance, using methanol (B129727) as the nucleophile and N-chlorosuccinimide (NCS) as the chlorine source, the reaction yielded chloroethers with excellent stereoselectivity. msu.edu
Aliphatic alkenes, including E-, Z-, and trisubstituted variants, proved to be superior substrates for this chemistry. msu.edu The reaction of an N-allyl-4-bromobenzamide derivative under these conditions demonstrates the efficacy of the method.
Table 1: Selected Results for Enantioselective Chloroetherification of an N-Allyl Bromobenzamide Derivative Reaction conditions typically involve the substrate, a chlorine source (e.g., NCS), an alcohol nucleophile, and a catalyst in an appropriate solvent.
| Substrate (N-Allyl Amide) | Product Structure | Yield | Regioselectivity (rr) | Diastereoselectivity (dr) | Enantioselectivity (er) |
|---|
Data synthesized from findings reported in related studies on allyl amides. nih.govmsu.edu
These results underscore the catalyst's ability to control the regioselectivity of the nucleophilic attack, a crucial factor for substrates lacking an inherent electronic bias. nih.govmsu.edu
Parallel to haloetherification, the diastereoselective and enantioselective haloesterification of N-allyl amides has also been successfully developed. acs.org This reaction introduces a halogen and a carboxylate group across the double bond. The process often utilizes a brominating agent like N-bromosuccinimide (NBS) or N-bromobenzamide in the presence of a carboxylic acid. acs.orgrsc.org
Kinetic studies on the bromoesterification of unfunctionalized olefins have highlighted the role of byproducts, which can inhibit the catalyst. acs.org For example, the benzamide (B126) byproduct from N-bromobenzamide can act as an inhibitor. acs.org Overcoming this inhibition is key to achieving high efficiency with low catalyst loadings. acs.org
Research has shown that N-allyl amides are excellent substrates for highly stereoselective bromoesterification reactions. nih.govacs.org The use of cinchona alkaloid catalysts is also prevalent in these transformations, affording products with high diastereomeric and enantiomeric ratios.
Table 2: Asymmetric Bromoesterification of an Allyl Amide Reaction conditions involve the alkene, a bromenium source (e.g., N-bromobenzamide), a carboxylic acid, and a catalyst.
| Alkene Substrate | Bromenium Source | Carboxylic Acid | Catalyst | Yield | Enantioselectivity (er) |
|---|
Data based on findings for bromoesterification of unfunctionalized olefins, a reaction class that includes N-allyl amides. acs.orgrsc.org
The diastereoselectivity in these reactions is particularly noteworthy. For Z-aliphatic N-allyl amides undergoing dichlorination, which follows a similar mechanistic pathway, diastereoselectivities of >99:1 have been reported. nih.gov This high level of control is a testament to the well-organized transition state mediated by the catalyst.
The formation of halohydrins, compounds containing adjacent halogen and hydroxyl groups, is a classic transformation. libretexts.orglibretexts.org Achieving high regioselectivity and enantioselectivity in this reaction, particularly with water as the nucleophile, has been a significant challenge. rsc.org
An effective method for the enantioselective bromohydroxylation of cinnamyl alcohols has been developed using (DHQD)₂PHAL as the catalyst, N-bromobenzamide as the bromine source, and a mixture of acetonitrile (B52724) and water as the solvent system. rsc.org While the substrates in this specific study were cinnamyl alcohols, the principles are applicable to the halohydrin formation of other allylic compounds. The reaction proceeds via a bromonium ion intermediate, which is then attacked by water. libretexts.orglibretexts.org The regioselectivity is dictated by the attack of the nucleophile (water) at the more substituted carbon of the bromonium ion. libretexts.orglibretexts.org
For N-allyl amides, a similar transformation can be envisioned, where the catalyst would control the facial selectivity of the initial bromonium ion formation, leading to an enantioselective outcome. The reaction of N-bromobenzamide with an alkene in the presence of water leads to the formation of a bromohydrin. rsc.org
Table 3: Enantioselective Bromohydroxylation of Cinnamyl Alcohol This table serves as an illustrative example of the conditions and outcomes for halohydrin synthesis using N-bromobenzamide.
| Substrate | Bromine Source | Catalyst | Additive | Yield | Enantioselectivity (ee) |
|---|
Data sourced from a study on the bromohydroxylation of cinnamyl alcohols. rsc.org
The success of these related reactions suggests that N-allyl-2-bromobenzamide would be a highly suitable substrate for similar catalyst-controlled, non-metallic, and halogenation-based transformations, yielding valuable chiral haloethers, haloesters, and halohydrins.
Mechanistic Investigations and Reactivity Studies
Elucidation of Reaction Mechanisms in Cyclization Processes
The cyclization of N-allyl-2-bromobenzamide and related compounds can proceed through several mechanistic pathways, often catalyzed by transition metals like palladium, nickel, or cobalt.
A common and extensively studied cyclization is the intramolecular Heck reaction . wikipedia.org This palladium-catalyzed process typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex. wikipedia.orgnih.gov This is followed by the coordination and subsequent migratory insertion of the alkene of the N-allyl group into the aryl-palladium bond. wikipedia.org The final step is a β-hydride elimination, which regenerates the palladium catalyst and forms the cyclized product. wikipedia.org The reaction pathway can proceed through neutral, cationic, or anionic intermediates depending on the reaction conditions, such as the ligands and additives used. wikipedia.org For instance, the use of certain ligands can favor a cationic pathway by preventing the dissociation of a phosphine (B1218219) ligand. wikipedia.org
In addition to palladium, nickel has been shown to mediate the intramolecular arylation of C-H bonds adjacent to the nitrogen atom in benzamide (B126) substrates, leading to isoindolinones. nih.gov These reactions can proceed at room temperature and are suggested to involve radical intermediates. nih.gov
Cobalt-catalyzed cyclization reactions of 2-bromobenzamides with carbodiimides have also been developed to synthesize 3-(imino)isoindolin-1-ones. mdpi.com The proposed mechanism involves the formation of a five-membered aza-cobaltacycle intermediate, followed by nucleophilic addition of the amide to the carbodiimide (B86325) and subsequent C-C bond formation. mdpi.com
Control experiments and mechanistic studies have been crucial in understanding these pathways. For example, in some palladium-catalyzed reactions, the formation of byproducts can be suppressed by carefully choosing the catalyst and oxidant. mdpi.com The choice of metal catalyst can also lead to divergent reaction pathways, with palladium and copper promoting different types of cyclizations from the same starting material. acs.org
Role of the N-Allyl Group in Directing Reactivity and Selectivity
The N-allyl group plays a pivotal role in the reactivity and selectivity of cyclization reactions involving this compound. It acts as an internal nucleophile or reactant that is strategically positioned to participate in intramolecular bond formation.
In intramolecular Heck reactions, the allyl group is the alkene component that undergoes insertion into the aryl-palladium bond. wikipedia.org This intramolecular nature often leads to high regioselectivity, favoring the formation of specific ring sizes, typically five- or six-membered rings. wikipedia.org The substitution pattern on the allyl group can influence the regioselectivity of the β-hydride elimination step, leading to either endo or exo double bonds in the cyclic product. wikipedia.org
Furthermore, the N-allyl group can direct the stereochemical course of the reaction. In asymmetric catalysis, the coordination of the allyl group to a chiral metal catalyst can create a chiral environment that leads to the formation of enantiomerically enriched products. wikipedia.org
In reactions involving other transition metals, the N-allyl group's reactivity is also central. For instance, in nickel-mediated syntheses of isoindolinones, the C-H bonds of the alkyl group adjacent to the nitrogen (part of the allyl group) are functionalized. nih.gov
Stereochemical Outcomes and Control in Transformations
Controlling the stereochemistry of reactions involving this compound is critical for the synthesis of complex, biologically active molecules. Several strategies have been employed to achieve high levels of stereocontrol.
Asymmetric Induction: One approach is to use a chiral auxiliary or a stereocenter already present in the molecule to induce diastereoselectivity. rsc.org For example, starting with a racemic compound, it's possible to control the relative stereochemistry of newly formed stereocenters. rsc.org
Catalyst-Controlled Stereoselectivity: A more common and powerful method is the use of chiral catalysts. nih.gov In enantioselective vicinal dihalogenation of allyl amides, chiral catalysts have been shown to deliver products with high regio-, diastereo-, and enantioselectivity. nih.gov The choice of catalyst and reaction conditions, such as solvent and halide source, can significantly impact the stereochemical outcome. nih.gov For instance, in some cases, a higher substrate concentration is necessary to minimize the formation of byproducts that can arise from the solvent. nih.gov
The following table summarizes the effect of the catalyst on the enantiomeric ratio (er) in the vicinal dichlorination of an allyl amide:
| Catalyst | Enantiomeric Ratio (er) |
| (DHQ)₂PHAL | 92:8 |
| (DHQD)₂PHAL | 92:8 |
| Data sourced from a study on highly regio- and enantioselective vicinal dihalogenation of allyl amides. nih.gov |
Substrate Control: The structure of the substrate itself can influence the stereochemical outcome. For example, in the hydrogenation of certain pyrrole (B145914) derivatives, the nature of the substituent on the ring plays a relevant role in the relative configuration of the product. rsc.org
In the context of this compound, the formation of tertiary or quaternary stereocenters during cyclization can be achieved with high enantioselectivity using chiral palladium catalysts. wikipedia.org The stereochemical fidelity of these reactions can sometimes be eroded by competing processes like olefin-to-olefin halenium transfer in dihalogenation reactions. nih.gov
Electronic and Steric Effects of Substituents on Reaction Pathways
The electronic and steric properties of substituents on the aromatic ring of this compound have a profound impact on the reaction pathways and yields.
Electronic Effects: Electron-donating and electron-withdrawing groups on the benzamide ring can significantly influence the rate and efficiency of transition metal-catalyzed reactions.
Electron-donating groups (e.g., methyl, methoxy) generally enhance the nucleophilicity of the aryl ring. In palladium-catalyzed annulations, amides with slightly electron-donating groups often afford excellent yields. nih.gov This suggests that while these groups might slightly disfavor the initial oxidative addition of the aryl bromide to Pd(0), they facilitate other key steps in the catalytic cycle. nih.gov
The following table illustrates the effect of substituents on the yield of N-substituted phenanthridinones from the palladium-catalyzed annulation of substituted o-bromobenzamides:
| Substituent on Benzamide | Position | Yield (%) |
| Methyl | 4 | >70 |
| Methyl | 5 | >70 |
| Methoxy | - | >70 |
| CF₃ | - | Lower |
| NO₂ | - | Lower |
| Data sourced from a study on palladium-catalyzed annulation of arynes by ortho-halobenzamides. nih.gov |
Steric Effects: Steric hindrance can also play a crucial role. A bulky substituent near the reaction center can impede the approach of the catalyst or other reactants, thereby slowing down the reaction or leading to lower yields. For example, a methyl group at the 3-position of the benzamide can lead to a slightly lower yield due to steric hindrance during the oxidative addition step. nih.gov In some cases, steric hindrance can also influence the stereochemical stability of the products. mdpi.com
In cobalt-catalyzed cyclizations, it has been observed that substrates with electron-donating groups on the nitrogen or the phenyl moiety can provide higher yields than those with other substituents. mdpi.com
Computational and Theoretical Chemistry Studies
Application of Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of transition metal-catalyzed reactions, offering a favorable balance between computational cost and accuracy. researchgate.net In the context of N-allyl-2-bromobenzamide, DFT calculations are instrumental in mapping the potential energy surface of its cyclization reactions, providing detailed insights into reaction pathways, selectivity, and the roles of various catalytic species. rsc.orgacs.org
The palladium-catalyzed intramolecular Heck reaction of this compound is a key transformation that leads to the formation of isoindolinone scaffolds. DFT studies on analogous systems, such as the cyclization of o-alkynylbenzamides and related aryl halides, reveal a common mechanistic sequence that can be extrapolated to this compound. researchgate.netnih.gov
The primary mechanistic steps investigated using DFT include:
Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of the aryl bromide (C-Br bond) of this compound to a low-valent palladium(0) complex. DFT calculations can model the transition state of this step to determine its energy barrier, which is often the rate-determining step.
Carbopalladation: Following oxidative addition, the allyl group undergoes an intramolecular migratory insertion onto the newly formed Pd-C bond. This key cyclization step forms a new carbon-carbon bond and a palladacycle intermediate. DFT is used to determine the regioselectivity of this step (e.g., exo vs. endo cyclization) by comparing the activation energies of the respective transition states. For N-allyl systems, 5-exo cyclization is commonly favored to form a five-membered ring fused to the benzene (B151609) ring.
β-Hydride Elimination: The newly formed alkyl-palladium intermediate typically undergoes β-hydride elimination to generate a palladium-hydride species and the cyclized product containing a new double bond. The energetics of this step, including the required conformation for the elimination, are readily calculated.
Reductive Elimination: Finally, the active Pd(0) catalyst is regenerated through reductive elimination of HBr, often facilitated by a base present in the reaction mixture.
DFT functionals such as B3LYP and ωB97XD are commonly employed for these studies, providing reliable geometric and energetic data. researchgate.netnih.gov For instance, in a theoretical study on a related palladium-catalyzed dearomatization reaction, DFT calculations at the B3LYP level were used to investigate the intermediates and determine the most favorable reaction pathways. nih.gov Similarly, calculations on the cyclization of o-alkynylbenzamides used the ωB97XD functional to characterize the stationary points along the reaction coordinate. researchgate.net
Table 1: Illustrative Relative Free Energies (kcal/mol) for Key Steps in a Pd-Catalyzed Intramolecular Heck Cyclization of an Aryl Halide, Calculated via DFT This table presents representative data based on typical computational studies of related systems, as specific values for this compound are not publicly available.
| Mechanistic Step/Intermediate | Description | Illustrative Relative Free Energy (ΔG, kcal/mol) |
| Reactants | Pd(0) Catalyst + this compound | 0.0 |
| TS_OA | Transition State for Oxidative Addition | +15.2 |
| Intermediate 1 | Aryl-Pd(II) Complex | -5.8 |
| TS_Cyclization | Transition State for 5-exo Carbopalladation | +12.5 |
| Intermediate 2 | Alkyl-Pd(II) Palladacycle | -11.3 |
| TS_β-Hydride | Transition State for β-Hydride Elimination | +18.9 |
| Products | Cyclized Product + Pd(0) + HBr | -25.0 |
TS = Transition State, OA = Oxidative Addition
Molecular Orbital Analysis of Key Intermediates
Molecular orbital (MO) theory provides a deeper understanding of the electronic structure and reactivity of the intermediates involved in the catalytic cycle. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.
In the palladium-catalyzed cyclization of this compound, the key intermediates for MO analysis are the aryl-palladium(II) complex formed after oxidative addition and the subsequent alkyl-palladium(II) palladacycle.
Aryl-Palladium(II) Intermediate: After oxidative addition, an intermediate is formed where the benzamide (B126) moiety is bonded to the Pd(II) center. Analysis of the MOs of this complex reveals the nature of the Pd-C bond. The HOMO is often localized on the palladium d-orbitals, indicating its nucleophilic character, while the LUMO may be centered on the aryl ring or the ancillary ligands, representing the site for subsequent electronic interaction.
Palladacycle Intermediate: The most critical intermediate is the palladacycle formed after the intramolecular carbopalladation. The shape and energy of the HOMO and LUMO of this species dictate its subsequent reactivity, primarily the propensity to undergo β-hydride elimination. The HOMO-LUMO gap is an indicator of the kinetic stability of the intermediate; a smaller gap suggests higher reactivity.
Furthermore, computational studies can reveal subtle noncovalent interactions, such as π-π stacking, that may influence the stability of intermediates and transition states, thereby controlling selectivity. rsc.org For example, interactions between the phenyl ring and other parts of the molecule or ligands on the palladium can stabilize certain conformations, guiding the reaction toward a specific stereochemical or regiochemical outcome. rsc.org Natural Bond Orbital (NBO) analysis is another powerful tool used alongside MO analysis to investigate charge distribution and specific donor-acceptor interactions within the intermediates.
Table 2: Representative Frontier Molecular Orbital Data for a Key Palladacycle Intermediate This table illustrates the type of data obtained from MO analysis for intermediates in related Heck reactions.
| Molecular Orbital | Energy (eV) | Primary Character and Localization | Implication for Reactivity |
| HOMO | -5.8 | d-orbitals of Palladium (Pd) | Site of electron donation; dictates interaction with electrophiles. |
| LUMO | -1.2 | σ* orbital of the Pd-C bond | Site of electron acceptance; involved in reductive elimination pathways. |
| HOMO-1 | -6.5 | π-system of the benzene ring | Indicates potential for aromatic interactions and influence on electronics. |
| LUMO+1 | -0.5 | π* orbitals of ancillary ligands | Influences catalyst stability and turnover. |
HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.
These computational approaches provide a detailed, molecular-level picture of the reaction mechanism that is essential for rational catalyst design and the optimization of reaction conditions for synthesizing complex molecules from precursors like this compound.
Advanced Applications in Organic Synthesis and Heterocyclic Chemistry
Enabling Access to Diverse Polycyclic and Fused Ring Systems
N-allyl-2-bromobenzamide is a key precursor for synthesizing a range of polycyclic and fused heterocyclic systems, primarily through intramolecular cyclization and annulation strategies. The presence of the aryl bromide allows for oxidative addition to low-valent transition metals, while the tethered allyl group provides a readily available π-system for subsequent intramolecular reactions.
One of the most powerful applications is in palladium-catalyzed intramolecular Heck reactions. In this process, a palladium(0) catalyst oxidatively adds to the carbon-bromine bond. The resulting arylpalladium(II) complex then undergoes an intramolecular carbopalladation across the allyl group's double bond. Subsequent β-hydride elimination regenerates the catalyst and yields a cyclized product, typically a dihydroisoquinolinone. This method provides a reliable pathway to six-membered nitrogen-containing heterocyclic rings fused to a benzene (B151609) ring.
Rhodium and nickel catalysts have also been employed to achieve similar transformations. For instance, nickel-catalyzed reductive cyclizations can afford isoquinolone derivatives, often with high functional group tolerance. mdpi.com Furthermore, annulation reactions where the benzamide (B126) core and the allyl group react with an external coupling partner, such as an alkyne, can lead to more complex fused systems. mdpi.com In such a [4+2] cyclocondensation, the benzamide acts as a four-atom component, reacting with the two-atom alkyne to construct the isoquinolone core. mdpi.com
Conceptually similar approaches have been demonstrated with related substrates, highlighting the potential of N-alkenyl and N-alkynyl-2-bromobenzamides in cascade reactions. For example, copper(I)-catalyzed cascade reactions involving an in-situ generated azide (B81097) can lead to triazole-fused benzodiazepinones, showcasing the potential for multi-ring system formation in a single pot. doi.org These methodologies underscore the value of the 2-halobenzamide framework in constructing diverse heterocyclic architectures.
| Catalyst System | Reaction Type | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Palladium(0) Complexes | Intramolecular Heck Reaction | Dihydroisoquinolinones | acs.org |
| Nickel(0) Complexes (e.g., [Ni(dppe)Br2]/Zn) | Reductive Cyclization / Annulation with Alkynes | N-substituted Isoquinolones | mdpi.com |
| Rhodium(I) Complexes (e.g., [Cp*RhCl2]2) | Oxidative Annulation with Alkynes | Isoquinoline-fused Polycyclics | mdpi.com |
| Copper(I) Salts | Cascade Azidation / Cycloaddition (on related N-propargyl derivative) | Triazole-fused Benzodiazepinones | doi.org |
Strategic Use in Building Block Synthesis for Complex Molecular Architectures
The polycyclic and fused heterocycles synthesized from this compound are not merely final products; they are often valuable intermediates or building blocks for the assembly of more complex molecular architectures. beilstein-journals.orgcaltech.edu The ability to rapidly construct a core heterocyclic scaffold, such as the isoquinolone system, provides a strategic advantage in multistep total synthesis of natural products and in the development of novel pharmaceuticals. mdpi.comwgtn.ac.nz
The products of these cyclization reactions often retain functional groups or possess sites that can be readily modified in subsequent steps. For example, the double bond in a dihydroisoquinolinone resulting from a Heck cyclization can be subjected to a wide array of chemical transformations, including hydrogenation, dihydroxylation, or epoxidation, to introduce new stereocenters and functionality. This allows for the elaboration of the basic fused ring system into a more decorated and complex structure.
Q & A
Q. What are the recommended synthetic routes for preparing N-allyl-2-bromobenzamide in academic research?
this compound is typically synthesized via palladium-catalyzed cyclization reactions. For example, it serves as a precursor in the synthesis of phenanthridinone derivatives. A validated protocol involves reacting 2-bromobenzamide with allyl bromide under basic conditions, followed by purification via column chromatography. Yields (~32%) can be optimized by adjusting reaction time, temperature, and catalyst loading (e.g., Pd(OAc)₂ and PPh₃) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Post-synthesis characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm allyl group integration (e.g., δ 5.8–5.2 ppm for vinyl protons) and bromine substitution patterns.
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., ESI-MS m/z ~243 for [M+H]⁺).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for downstream applications). Spectral data cross-referencing with literature (e.g., Ref. [2] in ) is critical .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of toxic fumes (e.g., NOx from combustion).
- Storage : Keep in a cool, dry environment, segregated from oxidizing agents. Safety guidelines align with H303+H313+H333 and P264+P280+P305+P351+P338 codes .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cyclization?
The allyl group facilitates intramolecular Heck-type coupling, where Pd⁰ inserts into the C–Br bond, forming a π-allyl intermediate. Subsequent reductive elimination yields phenanthridinone derivatives. Steric effects from the allyl substituent may slow transmetallation steps, necessitating elevated temperatures (~110°C) for optimal turnover .
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Key variables include:
- Catalyst System : Testing Pd₂(dba)₃/XPhos for enhanced stability.
- Solvent : High-boiling solvents (e.g., toluene or DMF) improve reaction homogeneity.
- Additives : K₂CO₃ or Cs₂CO₃ as bases to deprotonate intermediates. Parallel control experiments and Design of Experiments (DoE) frameworks are recommended to identify optimal parameters .
Q. What analytical strategies resolve contradictory spectral data for this compound derivatives?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by allyl rotamers.
- X-ray Crystallography : Confirm molecular geometry if crystalline derivatives are obtained.
- Computational Validation : Compare experimental IR/UV spectra with DFT-calculated values. Contradictions often arise from solvent polarity effects or tautomerism, requiring multi-technique validation .
Q. How does the allyl substituent influence electronic and steric properties in transition-metal catalysis?
The allyl group donates electron density via conjugation, stabilizing Pd intermediates. Steric hindrance from the allyl moiety can suppress competing pathways (e.g., dimerization). Comparative studies with N-methyl or N-aryl analogs (e.g., ) highlight its role in directing regioselectivity .
Q. What are common pitfalls in synthesizing this compound derivatives?
- Byproduct Formation : Overalkylation or bromine displacement by nucleophiles. Mitigate via stoichiometric control and inert atmospheres.
- Low Yields : Optimize catalyst recycling or switch to microwave-assisted synthesis for faster kinetics.
- Purification Challenges : Use preparative TLC or gradient HPLC to separate polar byproducts .
Q. What recent advancements utilize this compound in heterocyclic synthesis?
It is pivotal in constructing phenanthridinones (), which exhibit bioactivity against Trypanosoma brucei (e.g., ). Recent work also explores its use in photoinduced C–H functionalization to access fused polycycles .
Q. How should computational models predicting this compound’s reactivity be validated?
Compare DFT-predicted transition states (e.g., activation energies for cyclization) with experimental kinetic data (e.g., Arrhenius plots). Validate electrostatic potential maps against Hammett substituent constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
